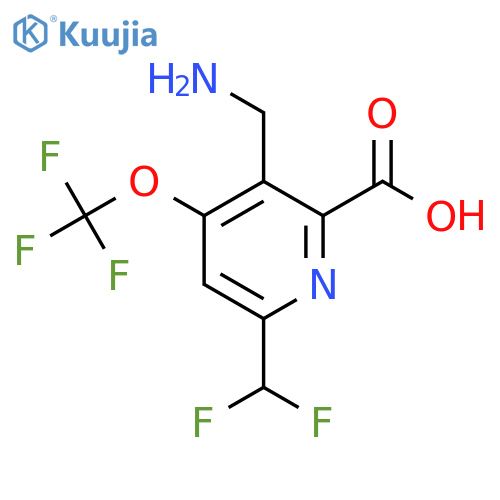

Cas no 1804939-96-5 (3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C9H7F5N2O3/c10-7(11)4-1-5(19-9(12,13)14)3(2-15)6(16-4)8(17)18/h1,7H,2,15H2,(H,17,18)

- InChIKey: QAKOGRRSDQQUSP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(=C(CN)C(C(=O)O)=N1)OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 326

- トポロジー分子極性表面積: 85.4

- 疎水性パラメータ計算基準値(XlogP): -0.9

3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029082256-1g |

3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid |

1804939-96-5 | 97% | 1g |

$1,579.40 | 2022-04-01 |

3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報

Introduction to 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1804939-96-5)

3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1804939-96-5) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a pyridine core, an aminomethyl group, a difluoromethyl substituent, and a trifluoromethoxy moiety, offers a wide range of potential applications in drug discovery and development.

The pyridine core is a fundamental building block in many biologically active molecules due to its aromaticity and the ability to form stable complexes with various biological targets. The presence of the aminomethyl group introduces additional reactivity and functional diversity, making the compound suitable for conjugation with other molecules or for further chemical modifications. The difluoromethyl and trifluoromethoxy substituents contribute to the compound's lipophilicity and metabolic stability, which are crucial factors in the design of effective pharmaceutical agents.

Recent studies have highlighted the potential of 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK, has been well-documented.

In addition to its anti-inflammatory effects, 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid has also demonstrated significant antiviral activity against several viral pathogens. A study published in Antiviral Research reported that the compound effectively inhibits the replication of influenza virus by interfering with viral entry and assembly processes. This finding opens up new avenues for the development of antiviral therapies targeting respiratory infections.

The pharmacokinetic properties of 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid have been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that the compound exhibits favorable oral bioavailability and a long half-life, which are essential for maintaining therapeutic concentrations over extended periods. Furthermore, the compound shows minimal toxicity at effective doses, as evidenced by in vitro and in vivo toxicity studies.

In terms of chemical synthesis, 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid can be prepared through a series of well-established organic reactions. The synthesis typically involves the condensation of 2-chloro-6-difluoromethyl-4-trifluoromethoxypyridine with an appropriate amine followed by carboxylation to introduce the carboxylic acid functionality. This synthetic route is scalable and can be adapted for large-scale production, making it an attractive option for pharmaceutical companies.

The versatility of 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid extends beyond its direct therapeutic applications. The compound can serve as a valuable starting material for the synthesis of more complex derivatives with enhanced biological activities. For example, conjugation with targeting ligands or prodrug strategies can improve the selectivity and efficacy of the final drug product.

Moreover, 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid has been explored as a potential lead compound in high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. Its unique structural features make it an ideal scaffold for library design and optimization, facilitating the discovery of novel compounds with improved pharmacological profiles.

In conclusion, 3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1804939-96-5) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its robust pharmacological profile, favorable pharmacokinetic properties, and synthetic accessibility position it as a valuable asset in the ongoing efforts to develop new therapeutic agents for various diseases. Ongoing research continues to uncover new opportunities for this compound, solidifying its importance in the field.

1804939-96-5 (3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品

- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)

- 1378531-80-6(DBCO-PEG5-NHS ester)

- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)

- 946202-85-3(5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)

- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)

- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)

- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)